2-(pyrazin-2-ylsulfanyl)aniline

Antimalarial Cysteine Protease Inhibition Falcipain-2

2-(Pyrazin-2-ylsulfanyl)aniline (CAS: 129242-49-5) is an organic compound belonging to the class of heterocyclic anilines, characterized by a pyrazine ring linked to an aniline moiety via a sulfanyl (-S-) bridge. With the molecular formula C10H9N3S and a molecular weight of 203.27 g/mol, this compound serves as a versatile small molecule scaffold.

Molecular Formula C10H9N3S
Molecular Weight 203.26
CAS No. 129242-49-5
Cat. No. B3005475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyrazin-2-ylsulfanyl)aniline
CAS129242-49-5
Molecular FormulaC10H9N3S
Molecular Weight203.26
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC2=NC=CN=C2
InChIInChI=1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2
InChIKeyZBSPGDPAJKWVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrazin-2-ylsulfanyl)aniline (CAS 129242-49-5): A Versatile Heterocyclic Aniline Scaffold for Medicinal Chemistry and Antimalarial Research


2-(Pyrazin-2-ylsulfanyl)aniline (CAS: 129242-49-5) is an organic compound belonging to the class of heterocyclic anilines, characterized by a pyrazine ring linked to an aniline moiety via a sulfanyl (-S-) bridge . With the molecular formula C10H9N3S and a molecular weight of 203.27 g/mol, this compound serves as a versatile small molecule scaffold . Its primary documented biological relevance stems from its activity as a moderate inhibitor of the Plasmodium falciparum cysteine protease falcipain-2, a key target for antimalarial drug development [1].

Procurement Risk: Why 2-(Pyrazin-2-ylsulfanyl)aniline Cannot Be Replaced by Simple or Positional Aniline Analogs


In scientific procurement, substituting 2-(pyrazin-2-ylsulfanyl)aniline with a generic or positional analog like 4-(pyrazin-2-ylsulfanyl)aniline (CAS 1155799-57-7) introduces significant risk. Positional isomerism on the aniline ring profoundly alters molecular geometry, electronic distribution, and, consequently, target binding affinity [1]. For instance, the ortho-substitution pattern in 2-(pyrazin-2-ylsulfanyl)aniline creates a distinct spatial and electronic environment around the primary amine, which is critical for its documented interaction with the falcipain-2 active site [1]. In contrast, the para-isomer is associated with entirely different biological profiles, including kinase inhibition (EGFR, VEGFR-2), as indicated by studies on 4-(pyrazin-2-ylsulfanyl)aniline . This divergence underscores that even minor structural variations lead to orthogonal biological activities, making direct interchangeability scientifically invalid and potentially derailing a research program [2].

Procurement Decision Guide: Quantified Biological Activity and Purity Benchmarks for 2-(Pyrazin-2-ylsulfanyl)aniline


Falcipain-2 Inhibition: A Quantified Antimalarial Target Engagement Profile Compared to Reference Inhibitors

Inhibition of recombinant Plasmodium falciparum falcipain-2 was quantified, showing 2-(pyrazin-2-ylsulfanyl)aniline has a moderate binding affinity with a Ki of 3.49 ± 0 µM and an IC50 of 5.90 ± 0 µM [1]. This activity, while not as potent as optimized peptidyl inhibitors (e.g., compound 62, Ki = 0.2 ± 0.1 µM), positions it as a comparable or superior starting point relative to other small-molecule screening hits, such as compound 61 (Ki = 1.8 ± 1.1 µM) and compound 66 (Ki = 7.0 ± 2.3 µM) [2]. It is also more potent than inhibitor 2b, which has an IC50 of 40.43 µM against the same target [3].

Antimalarial Cysteine Protease Inhibition Falcipain-2

Validated Chemical Identity and High Purity Specification for Reproducible Research

Commercially sourced 2-(pyrazin-2-ylsulfanyl)aniline is provided with a minimum certified purity specification of 95%, as verified by suppliers like AKSci . This level of purity is critical for ensuring reproducible results in biological assays and chemical syntheses, reducing the risk of confounding effects from unknown impurities that can be prevalent in research-grade chemicals from less reputable sources. While a purity of 95% is a standard research grade, it provides a clear, verifiable benchmark for procurement, allowing users to select a product with a defined and acceptable level of chemical integrity.

Chemical Synthesis Quality Control Analytical Chemistry

Ortho-Substituted Scaffold Offers Distinct Conformational and Binding Properties vs. Para-Isomer

The ortho-substitution pattern of the aniline ring in 2-(pyrazin-2-ylsulfanyl)aniline dictates a unique three-dimensional conformation and electronic distribution compared to its para-substituted isomer, 4-(pyrazin-2-ylsulfanyl)aniline (CAS 1155799-57-7) . This structural difference is not trivial; the para-isomer is reported to exhibit activity as a potent inhibitor of tyrosine kinases like EGFR and VEGFR-2, a biological profile absent in the literature for the ortho-isomer . Conversely, the ortho-isomer's documented activity is as a falcipain-2 inhibitor [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Scaffold

High-Value Application Scenarios for 2-(Pyrazin-2-ylsulfanyl)aniline in Drug Discovery and Chemical Biology


Antimalarial Drug Discovery: Lead Optimization and Target Validation

Use 2-(pyrazin-2-ylsulfanyl)aniline as a validated starting point for a medicinal chemistry campaign targeting Plasmodium falciparum falcipain-2. Its quantified moderate inhibition (Ki = 3.49 µM) provides a clear potency benchmark [1]. This allows for the systematic exploration of structure-activity relationships (SAR) around the aniline and pyrazine rings to improve potency and selectivity. Its distinct ortho-substitution pattern offers a unique chemical space to explore, differing from other known antimalarial chemotypes .

Chemical Biology Probe Development for Cysteine Protease Studies

Employ this compound as a scaffold for developing chemical probes to study the biological function of falcipain-2 in the malaria parasite lifecycle. The compound's moderate affinity and defined binding mode can be exploited to create affinity chromatography resins or activity-based probes (ABPs) for target identification and validation studies in P. falciparum [1]. Its commercial availability with defined purity (≥95%) facilitates its use in robust, reproducible biochemical assays .

Synthetic Building Block for Diverse Heterocyclic Libraries

Leverage the dual functionality of 2-(pyrazin-2-ylsulfanyl)aniline—a nucleophilic primary amine and a heteroaryl sulfide—as a versatile building block in parallel synthesis. The aniline nitrogen can participate in amide bond formation, reductive amination, or diazotization reactions, while the pyrazine ring offers additional sites for further functionalization . This enables the rapid generation of diverse compound libraries for screening against a range of biological targets beyond falcipain-2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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